Conessine

Vue d'ensemble

Description

La conessine est un alcaloïde stéroïdien présent dans plusieurs espèces végétales de la famille des Apocynacées, notamment Holarrhena floribunda, Holarrhena antidysenterica et Funtumia elastica . Elle agit comme un antagoniste de l'histamine, sélectif pour le sous-type H3, et a montré des activités biologiques significatives .

Méthodes De Préparation

La conessine peut être isolée de sources végétales telles que Holarrhena antidysenterica. Le processus d'isolement et de purification implique l'utilisation du méthanol comme système de solvant par chromatographie sur colonne et chromatographie sur couche mince . L'élicitation in vitro de la this compound a été réalisée dans la culture de cals dérivée de l'écorce d'Holarrhena antidysenterica en utilisant divers éliciteurs organiques et inorganiques . La quantité maximale de this compound a été obtenue dans le cal développé sur un milieu MS supplémenté avec des régulateurs de croissance spécifiques .

Analyse Des Réactions Chimiques

La conessine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent la phénylalanine, la tyrosine, le chitosane, le tryptophane, l'hydrolysat de caséine, la proline, le saccharose et l'extrait de levure . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : La this compound présente une large activité antivirale contre plusieurs virus enveloppés, notamment le virus de la dengue, le virus de la stomatite vésiculaire et le virus de l'herpès simplex.

Mécanisme d'action

La this compound agit comme un antagoniste de l'histamine, sélectif pour le sous-type H3, avec une affinité de pKi = 8,27 . Elle perturbe l'endocytose des virus enveloppés et perturbe la réplication ou la traduction de l'ARN à un stade précoce . La this compound affecte également la biosynthèse, le métabolisme ou l'homéostasie du cholestérol, ce qui contribue à son activité antivirale . De plus, elle augmente le neurotransmetteur histamine dans le cerveau et inhibe l'activité de l'acétylcholinestérase, améliorant ainsi la fonction cognitive .

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have demonstrated that conessine exhibits broad-spectrum antiviral activity against various enveloped viruses. Notably, it has shown efficacy against:

- Dengue Virus (DENV)

- Vesicular Stomatitis Virus (VSV)

- Herpes Simplex Virus (HSV)

This compound operates by inhibiting viral replication at multiple stages of the viral life cycle, including internalization and RNA replication. Its mechanism appears to involve regulation of cholesterol levels, which is crucial for viral entry and replication .

Anti-Malarial Activity

This compound has been extensively studied for its anti-malarial properties. The compound demonstrated significant in vitro activity against Plasmodium berghei, with an IC₅₀ value of 1.9 μg/ml. In vivo studies revealed that at a dosage of 10 mg/kg, this compound achieved an 88.95% reduction in parasitemia in infected mice . These findings suggest that this compound could serve as a lead compound for developing new anti-malarial therapies.

Antibiotic Resistance Modulation

This compound has shown potential as an inhibitor of multidrug efflux pumps in bacteria, particularly Pseudomonas aeruginosa. It enhances the efficacy of antibiotics by acting as a permeabilizer, significantly lowering minimum inhibitory concentrations (MICs) for various antibiotics when used in combination . This property may provide a novel approach to combat antibiotic resistance.

Central Nervous System Effects

As a potent antagonist of histamine H3 receptors, this compound exhibits central nervous system activity. Studies indicate that it can penetrate the blood-brain barrier and reach high concentrations in the brain, suggesting potential applications in treating neurological disorders . Its sedative and CNS depressant activities may be beneficial in managing conditions such as anxiety or insomnia.

Anti-Inflammatory and Muscle Atrophy Prevention

This compound's anti-inflammatory effects have been highlighted in recent research, where it was shown to inhibit pathways associated with muscle atrophy, specifically targeting NF-κB and FoxO3a signaling pathways. This suggests that this compound may have therapeutic potential in preventing muscle wasting associated with chronic diseases or aging .

Cytotoxicity and Cancer Research

The cytotoxic properties of this compound have been investigated in cancer research. It exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent. Further studies are required to explore its mechanisms and optimize its use in oncology .

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against DENV, VSV, HSV |

| Anti-Malarial | Reduces parasitemia | 88.95% reduction at 10 mg/kg |

| Antibiotic Resistance | Inhibits efflux pumps | Lowers MICs for antibiotics |

| CNS Effects | H3 receptor antagonist | High brain concentration; potential sedative effects |

| Anti-Inflammatory | Inhibits NF-κB/FoxO3a pathways | Prevents muscle atrophy |

| Cytotoxicity | Selective toxicity against cancer cells | Potential anti-cancer properties |

Case Studies and Future Directions

- Antiviral Efficacy : A study highlighted this compound's ability to inhibit DENV replication through cholesterol regulation, suggesting further exploration into its antiviral mechanisms could yield new treatments for viral infections .

- Anti-Malarial Research : Ongoing investigations into chemically modified derivatives of this compound aim to enhance its potency and reduce toxicity while maintaining efficacy against malaria .

- CNS Applications : Research into this compound's CNS effects could lead to new treatments for neurological disorders, particularly those involving histamine dysregulation.

Mécanisme D'action

Conessine acts as a histamine antagonist, selective for the H3 subtype, with an affinity of pKi = 8.27 . It disrupts the endocytosis of enveloped viruses and disturbs RNA replication or translation at an early stage . This compound also affects cholesterol biosynthesis, metabolism, or homeostasis, which contributes to its antiviral activity . Additionally, it increases the neurotransmitter histamine in the brain and inhibits acetylcholinesterase activity, enhancing cognitive function .

Comparaison Avec Des Composés Similaires

La conessine est unique parmi les alcaloïdes stéroïdiens en raison de son antagonisme sélectif du récepteur H3 de l'histamine et de son activité antivirale à large spectre . Des composés similaires comprennent :

Conanine : Un dérivé structural de la this compound avec des activités biologiques similaires.

Cyclovirobuxine D : Un autre alcaloïde stéroïdien ayant des applications thérapeutiques cardiovasculaires et cérébrovasculaires.

Acétate d'abiratérone : Un médicament antiandrogène stéroïdien utilisé pour le traitement du cancer de la prostate.

La combinaison unique d'antagonisme de l'histamine, d'activité antivirale, antimicrobienne et améliorant la cognition de la this compound la distingue des autres alcaloïdes stéroïdiens.

Activité Biologique

Conessine is a steroidal alkaloid primarily extracted from the plant Holarrhena antidysenterica. This compound has garnered attention for its diverse biological activities, including anti-malarial, neuroprotective, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

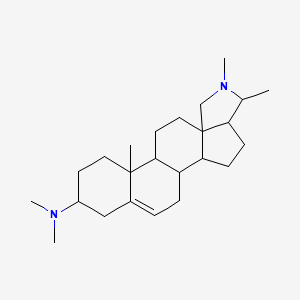

Chemical Structure

The chemical structure of this compound is characterized by a complex steroid framework, which is essential for its biological activity.

1. Anti-Malarial Activity

This compound exhibits significant anti-malarial properties. A study reported that it has an in vitro IC50 value of 1.9 μg/ml against Plasmodium falciparum using the schizont maturation assay and 1.3 μg/ml using the pLDH assay. In vivo studies showed that this compound reduced parasitemia by 88.95% at a dosage of 10 mg/kg in P. berghei-infected mice, demonstrating its potential as an effective anti-malarial agent (Table 1).

| Dosage (mg/kg) | Parasitemia Reduction (%) |

|---|---|

| 10 | 88.95 |

| 50 | 71.6 |

Table 1: Efficacy of this compound in Reducing Parasitemia

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly under conditions of oxidative stress. A study highlighted improvements in memory retrieval and recognition memory consolidation in animal models subjected to elevated oxidative stress levels after this compound treatment (Morais-Silva et al.) .

3. Anti-Inflammatory Activity

This compound has been shown to inhibit the NF-κB and FoxO3a signaling pathways, which are crucial in regulating inflammation and muscle atrophy. In a luciferase reporter assay, this compound treatment significantly suppressed NF-κB-dependent transcriptional activity in a dose-dependent manner (Figure 1). This suggests that this compound could be utilized to mitigate muscle wasting conditions by downregulating the expression of MuRF1 and atrogin-1, which are associated with muscle atrophy.

4. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains, including several species of Bacillus. The compound's effectiveness against these pathogens highlights its potential as a natural antimicrobial agent .

Study on Muscle Atrophy

A significant study explored the effects of this compound on dexamethasone-induced muscle atrophy in rats. The results indicated that this compound treatment led to a notable reduction in muscle loss by inhibiting autophagic flux and modulating key signaling pathways involved in muscle degradation (Figure 2) .

Propriétés

IUPAC Name |

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLGAQQQNWMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859475 | |

| Record name | N,N-Dimethylcon-5-enin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-06-5 | |

| Record name | conessine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.